2-Biphenyl-4-yl-3-piperazin-1-ylmethylbenzo[d]imidazo[2,1-b]thiazole
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Overview
Description
2-Biphenyl-4-yl-3-piperazin-1-ylmethylbenzo[d]imidazo[2,1-b]thiazole is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its unique structural features, which include a combination of biphenyl, piperazine, benzimidazole, and thiazole moieties. These structural elements contribute to its diverse biological activities and potential therapeutic applications.
Preparation Methods
The synthesis of 2-Biphenyl-4-yl-3-piperazin-1-ylmethylbenzo[d]imidazo[2,1-b]thiazole typically involves multi-step procedures. One common synthetic route includes the following steps:
Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative.
Introduction of the thiazole ring: This step involves the cyclization of the benzimidazole intermediate with a thioamide or a similar sulfur-containing reagent.
Attachment of the piperazine moiety: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives and appropriate leaving groups.
Incorporation of the biphenyl group: The final step involves the coupling of the biphenyl moiety to the piperazine-substituted benzimidazole-thiazole intermediate, typically using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling
Chemical Reactions Analysis
2-Biphenyl-4-yl-3-piperazin-1-ylmethylbenzo[d]imidazo[2,1-b]thiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
Cyclization: Intramolecular cyclization reactions can be employed to form additional ring structures, enhancing the compound’s complexity and potential biological activity
Scientific Research Applications
Chemistry: The compound serves as a valuable scaffold for the development of new chemical entities with diverse biological activities.
Biology: It has been investigated for its interactions with biological macromolecules, including proteins and nucleic acids, making it a useful tool in biochemical studies.
Medicine: The compound exhibits promising pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory activities. .
Industry: Due to its complex structure and biological activities, the compound is of interest in the development of new drugs and agrochemicals
Mechanism of Action
The mechanism of action of 2-Biphenyl-4-yl-3-piperazin-1-ylmethylbenzo[d]imidazo[2,1-b]thiazole involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to enzymes and receptors: It can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.
Inhibit microbial growth: The compound exhibits antimicrobial activity by disrupting the cell membrane or inhibiting essential enzymes in microorganisms.
Induce apoptosis: In cancer cells, the compound can trigger programmed cell death (apoptosis) through the activation of specific signaling pathways
Comparison with Similar Compounds
2-Biphenyl-4-yl-3-piperazin-1-ylmethylbenzo[d]imidazo[2,1-b]thiazole can be compared with other similar compounds, such as:
Benzimidazole derivatives: These compounds share the benzimidazole core and exhibit similar biological activities, including antimicrobial and antitumor properties.
Thiazole derivatives: Compounds containing the thiazole ring are known for their diverse pharmacological activities, including anti-inflammatory and antimicrobial effects.
Piperazine derivatives: These compounds are widely used in medicinal chemistry for their ability to interact with various biological targets, including neurotransmitter receptors
Properties
Molecular Formula |
C26H24N4S |
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Molecular Weight |
424.6 g/mol |
IUPAC Name |
2-(4-phenylphenyl)-1-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]benzothiazole |
InChI |
InChI=1S/C26H24N4S/c1-2-6-19(7-3-1)20-10-12-21(13-11-20)25-23(18-29-16-14-27-15-17-29)30-22-8-4-5-9-24(22)31-26(30)28-25/h1-13,27H,14-18H2 |
InChI Key |
DTVFBENNLPAZRA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=C(N=C3N2C4=CC=CC=C4S3)C5=CC=C(C=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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